![molecular formula C20H22N2O4S B5024980 ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5024980.png)
ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate (EMST) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tryptophan derivatives and is synthesized by the reaction of ethyl chloroformate, N-(4-methylphenylsulfonyl)tryptophan, and triethylamine.
作用机制
The mechanism of action of ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to activate caspase-3, which is a key enzyme involved in the apoptotic pathway. Moreover, this compound has been found to inhibit the expression of cyclin-dependent kinases (CDKs) and cyclins, which are essential for cell cycle progression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, this compound has been found to have antioxidant properties, which protect cells from oxidative stress-induced damage. Furthermore, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
实验室实验的优点和局限性
One of the significant advantages of using ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate in lab experiments is its low toxicity and high efficacy. Moreover, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate. One of the significant areas of research is its use as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound and its efficacy in vivo. Additionally, research is needed to explore the potential use of this compound in the treatment of inflammatory and oxidative stress-related diseases. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, research is needed to explore the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
合成方法
The synthesis of ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate involves a series of chemical reactions. Firstly, N-(4-methylphenylsulfonyl)tryptophan is prepared by reacting 4-methylphenylsulfonyl chloride with tryptophan in the presence of a base such as triethylamine. In the second step, ethyl chloroformate is added to N-(4-methylphenylsulfonyl)tryptophan to form the intermediate compound. Finally, the addition of triethylamine to the reaction mixture leads to the formation of this compound.
科学研究应用
Ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-26-20(23)19(12-15-13-21-18-7-5-4-6-17(15)18)22-27(24,25)16-10-8-14(2)9-11-16/h4-11,13,19,21-22H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNXJLYOYVQVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5024912.png)
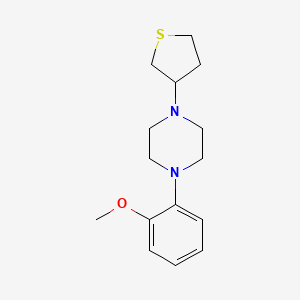
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)
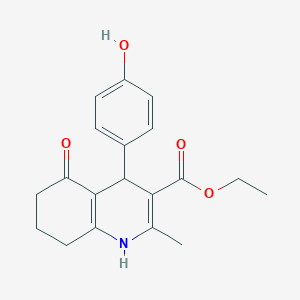
![2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5024939.png)

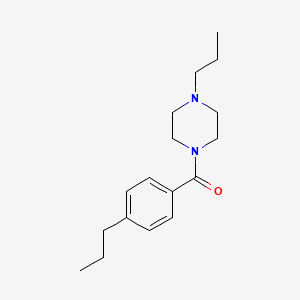
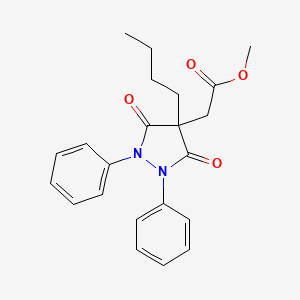
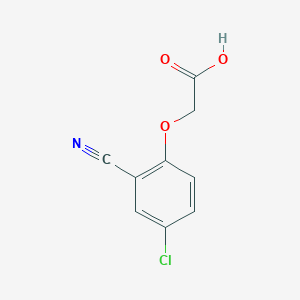
![1-(3-chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5024965.png)
![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5024969.png)
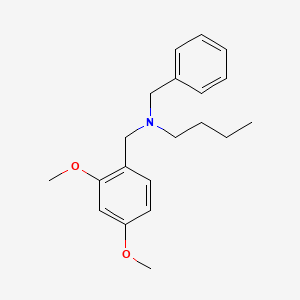
![2-(3-bromo-4-fluorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5024992.png)